molecular formula C25H19N3O4 B14100327 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B14100327
M. Wt: 425.4 g/mol
InChI Key: XIEXDSIGEUHNNY-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be modified to include specific substituents to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolyl group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide stands out due to its fused benzofuran and pyrimidine rings, which confer unique electronic and steric properties

Properties

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C25H19N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29)

InChI Key

XIEXDSIGEUHNNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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